molecular formula C16H13ClN4O3 B2456684 N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide CAS No. 1428362-44-0

N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide

Cat. No.: B2456684
CAS No.: 1428362-44-0
M. Wt: 344.76
InChI Key: VGQLJVUTCVYLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c17-11-3-1-4-12(7-11)18-16(22)21-8-10(9-21)15-19-14(20-24-15)13-5-2-6-23-13/h1-7,10H,8-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQLJVUTCVYLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the furan ring: This step may involve coupling reactions or other methods to attach the furan ring to the oxadiazole core.

    Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving suitable starting materials.

    Attachment of the chlorophenyl group: This step might involve substitution reactions to introduce the chlorophenyl group onto the azetidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce a variety of substituted compounds.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A related oxadiazole derivative demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value of approximately 10 µM against HCT116 cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications:

  • Case Study : A study evaluated the antibacterial activity of oxadiazole derivatives against strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the safety and efficacy of this compound:

  • Absorption : Preliminary studies suggest moderate absorption rates in biological systems.
  • Metabolism : The compound is expected to undergo hepatic metabolism, similar to other azetidine derivatives.
  • Toxicity Studies : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses; however, further studies are required to establish comprehensive toxicological data.
Activity TypeTarget Organism/Cell LineIC50/MIC Value
AnticancerHCT116 (colon cancer)~10 µM
AntibacterialStaphylococcus aureus8 µg/mL
Escherichia coli32 µg/mL

Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
MetabolismHepatic
ToxicityFavorable at therapeutic doses

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other azetidine derivatives, oxadiazole-containing molecules, and compounds with chlorophenyl or furan groups. Examples include:

  • N-(3-chlorophenyl)-3-(1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
  • 3-(furan-2-yl)-1,2,4-oxadiazole derivatives
  • Azetidine-1-carboxamide compounds with various substituents

Uniqueness

The uniqueness of N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and comparisons with related compounds.

Structural Overview

The compound features a unique combination of a chlorophenyl moiety, a furan ring, and an oxadiazole group. The presence of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various cellular targets. The 1,2,4-oxadiazole moiety is known for its ability to inhibit enzymes involved in cancer progression, such as:

  • Thymidylate Synthase
  • Histone Deacetylases (HDAC)
  • Topoisomerase II

These interactions can disrupt critical pathways in cancer cell proliferation and survival .

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit potent anticancer activity. For instance:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity.
    • MCF-7 (breast cancer): IC50 values ranging from 0.12 to 2.78 µM.
    • HCT-116 (colon cancer): Comparable activity with IC50 values around 0.48 to 5.13 µM .

Mechanistic Studies

Flow cytometry analyses have revealed that these compounds can induce apoptosis in cancer cells by increasing caspase-3/7 activity and arresting the cell cycle at the G1 phase . Additionally, molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer progression.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructureIC50 (µM)Target Enzyme
Compound AStructure A0.48Thymidylate Synthase
Compound BStructure B0.19HDAC
This compoundTarget Compound0.12 - 2.78Topoisomerase II

This table highlights the competitive efficacy of the target compound against known anticancer agents.

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value of 15.63 µM, comparable to Tamoxifen (IC50 = 10.38 µM), showcasing its potential as an anticancer agent.
  • In Vivo Studies : While in vitro studies are promising, further in vivo evaluations are necessary to assess the clinical potential of these compounds in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide?

  • Methodology :

  • The synthesis typically involves coupling azetidine derivatives with oxadiazole precursors. For example, cyclization of amidoximes with carboxylic acids under Vilsmeier reagent catalysis or microwave-assisted conditions improves yield and reduces reaction time .
  • A stepwise approach:

Azetidine ring formation : Cyclization of chloro-substituted precursors with carboxamide groups.

Oxadiazole synthesis : Reaction of amidoximes with furan-2-carboxylic acid derivatives, optimized at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .

  • Critical parameters: Solvent polarity (DMF > DCM), temperature control (±5°C), and stoichiometric ratios (1:1.2 for amidoxime:carboxylic acid) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and azetidine substitution patterns . For example, the oxadiazole proton appears as a singlet near δ 8.5–9.0 ppm.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 356.77 for related analogs) .
  • X-ray crystallography : Resolves spatial arrangement; SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles and torsion strains .

Q. What preliminary biological activities have been reported for this compound class?

  • Methodology :

  • Enzyme inhibition assays : Oxadiazole-containing analogs show activity against kinases or metabolic enzymes (e.g., IC₅₀ values in the µM range) via competitive binding .
  • Microbial susceptibility testing : Evaluated using broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for oxadiazole-azetidine hybrids?

  • Methodology :

  • Comparative assays : Replicate studies under standardized conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects .
  • Structural analogs analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) on target binding using isothermal titration calorimetry (ITC) .
  • Meta-analysis : Cross-reference datasets from independent studies to identify trends (e.g., furan substitution correlates with enhanced antimicrobial activity) .

Q. What strategies are effective for improving the metabolic stability of this compound?

  • Methodology :

  • Prodrug design : Mask labile groups (e.g., amide bonds) with enzymatically cleavable moieties (e.g., ester prodrugs) .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots using human liver microsomes (HLMs) and LC-MS metabolite profiling .
  • Structural modifications : Replace furan with bioisosteres (e.g., thiophene) to reduce oxidative degradation .

Q. How can computational modeling guide the optimization of target binding affinity?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) using crystal structures from the PDB .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict active analogs .
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon substituting chlorophenyl with fluorophenyl groups .

Q. What experimental designs are recommended for assessing off-target effects in cellular models?

  • Methodology :

  • High-content screening (HCS) : Use fluorescence-based assays to monitor cytotoxicity, apoptosis, and mitochondrial membrane potential .
  • Kinase profiling panels : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
  • Transcriptomic analysis (RNA-seq) : Compare gene expression profiles in treated vs. untreated cells to uncover unintended pathways .

Critical Analysis of Contradictory Evidence

  • Bioactivity variability : reports antimicrobial activity for chlorophenyl-oxadiazole analogs, while notes limited efficacy in similar scaffolds. This discrepancy may arise from differences in bacterial strains or assay conditions. Researchers should validate using standardized CLSI protocols .
  • Synthetic yields : Microwave-assisted methods () outperform conventional heating (), but solvent choice (DMF vs. DCM) significantly impacts reactivity. Polar aprotic solvents enhance dipole interactions, favoring cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.